7'-[(3-fluorobenzyl)oxy]-7-methoxy-2H,2'H-3,4'-bichromene-2,2'-dione
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Overview
Description
7’-[(3-Fluorophenyl)methoxy]-7-methoxy-2H,2’H-[3,4’-bichromene]-2,2’-dione: is a synthetic organic compound characterized by its unique bichromene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7’-[(3-Fluorophenyl)methoxy]-7-methoxy-2H,2’H-[3,4’-bichromene]-2,2’-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluorophenol and 7-methoxy-2H-chromene-2-one.
Formation of Intermediate: The first step involves the reaction of 3-fluorophenol with a suitable reagent, such as sodium hydride, to form the corresponding phenoxide ion. This intermediate is then reacted with 7-methoxy-2H-chromene-2-one under controlled conditions to form the desired bichromene structure.
Methoxylation: The intermediate product is further subjected to methoxylation using a methoxy group donor, such as dimethyl sulfate, to introduce the methoxy groups at the desired positions.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain pure 7’-[(3-Fluorophenyl)methoxy]-7-methoxy-2H,2’H-[3,4’-bichromene]-2,2’-dione.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.
Catalysts and Solvents: Employing suitable catalysts and solvents to enhance reaction efficiency and selectivity.
Quality Control: Implementing rigorous quality control measures to monitor the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
7’-[(3-Fluorophenyl)methoxy]-7-methoxy-2H,2’H-[3,4’-bichromene]-2,2’-dione undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
Oxidation Products: Quinones or other oxidized derivatives.
Reduction Products: Reduced forms of the original compound.
Substitution Products: Compounds with new functional groups replacing the methoxy or fluorophenyl groups.
Scientific Research Applications
7’-[(3-Fluorophenyl)methoxy]-7-methoxy-2H,2’H-[3,4’-bichromene]-2,2’-dione has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 7’-[(3-Fluorophenyl)methoxy]-7-methoxy-2H,2’H-[3,4’-bichromene]-2,2’-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: The compound may influence signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation, contributing to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
7-Methoxy-2H-chromene-2-one: A precursor in the synthesis of the target compound, with similar structural features.
3-Fluorophenylmethoxy Derivatives: Compounds with similar fluorophenylmethoxy groups, exhibiting comparable chemical properties.
Uniqueness
7’-[(3-Fluorophenyl)methoxy]-7-methoxy-2H,2’H-[3,4’-bichromene]-2,2’-dione stands out due to its unique bichromene structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C26H17FO6 |
---|---|
Molecular Weight |
444.4 g/mol |
IUPAC Name |
3-[7-[(3-fluorophenyl)methoxy]-2-oxochromen-4-yl]-7-methoxychromen-2-one |
InChI |
InChI=1S/C26H17FO6/c1-30-18-6-5-16-10-22(26(29)33-23(16)11-18)21-13-25(28)32-24-12-19(7-8-20(21)24)31-14-15-3-2-4-17(27)9-15/h2-13H,14H2,1H3 |
InChI Key |
JQPVVLRGPKXNBF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC(=O)OC4=C3C=CC(=C4)OCC5=CC(=CC=C5)F |
Origin of Product |
United States |
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